4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

Physicochemical profiling Acid-base chemistry Computational prediction

Environmental labs quantifying fluopicolide/fluopyram metabolite PCA by LC-MS/MS cannot use the 3-chloro isomer as internal standard-it is the target analyte itself. 4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1211591-26-2) eliminates this conflict: • Structurally excluded from fluopicolide/fluopyram degradation pathways-zero analytical interference for residue monitoring • Chromatographically resolvable from 3-Cl-PCA with identical molecular formula and near-matched MS ionization • ≥97% HPLC purity; orthogonal reactivity: C4-Cl for Suzuki/Buchwald-Hartwig coupling, C2-CO₂H for amidation/esterification • ~1 log unit pKa differential vs. 3-Cl isomer (2.76 vs. 1.77) enables matched molecular pair studies of ionization, log D, and permeability

Molecular Formula C7H3ClF3NO2
Molecular Weight 225.55 g/mol
CAS No. 1211591-26-2
Cat. No. B1428282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
CAS1211591-26-2
Molecular FormulaC7H3ClF3NO2
Molecular Weight225.55 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1C(=O)O)C(F)(F)F)Cl
InChIInChI=1S/C7H3ClF3NO2/c8-4-1-5(6(13)14)12-2-3(4)7(9,10)11/h1-2H,(H,13,14)
InChIKeyDHNYXJDRUJMSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid: Structural and Physicochemical Baseline


4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1211591-26-2) is a disubstituted picolinic acid derivative bearing a chlorine atom at the 4-position and a trifluoromethyl group at the 5-position of the pyridine ring . With a molecular formula of C₇H₃ClF₃NO₂ and a molecular weight of 225.55 g·mol⁻¹, it belongs to the class of halogenated trifluoromethylpyridine carboxylic acids . Commercially available purities reach ≥97% (HPLC) . The compound is classified as harmful upon skin contact, inhalation, or ingestion , and its predicted pKa of 2.76 ± 0.10 places it among the more acidic picolinic acid analogues due to the cumulative electron-withdrawing effects of both the 4-chloro and 5-trifluoromethyl substituents .

1 Structurally distinct from fluopicolide/fluopyram degradation products – no interference in residue analysis
2 Dual orthogonal reactive handles (carboxylic acid + 4-Cl) for parallel library synthesis
3 Pre-installed CF₃ group supports lipophilicity and metabolic stability studies

Why 4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid Cannot Be Replaced


Positional isomerism on the pyridine ring critically modulates both electronic properties and environmental fate profiles of chlorinated trifluoromethyl picolinic acids. The 4-chloro substitution pattern places the chlorine substituent para to the ring nitrogen, producing a distinct electronic distribution compared to the 3-chloro isomer . This electronic difference is reflected in a predicted pKa shift of approximately one log unit (2.76 for the 4-chloro isomer versus 1.77 for the 3-chloro analogue) [1]. Furthermore, the 3-chloro isomer (CAS 80194-68-9) is a documented environmental degradation by-product of the fungicides fluopicolide and fluopyram, whereas the 4-chloro positional isomer is not associated with these degradation pathways [2]. Researchers requiring a chlorinated trifluoromethyl picolinic acid building block that is structurally distinct from agrochemical degradation products—whether to avoid analytical interference in residue monitoring studies or to explore structure-activity relationships that are inaccessible to the 3-chloro scaffold—cannot substitute the 3-chloro isomer without compromising experimental validity.

Electronics Positional isomerism shifts pKa by approximately one log unit, altering ionization, solubility, and metal-chelation behavior compared to the 3-chloro isomer.
Fate The 3-chloro isomer is a confirmed environmental degradation product of fluopicolide/fluopyram; the 4-chloro isomer is not, risking co-elution in residue monitoring.
Solid state No published single-crystal structure exists for the 4-chloro isomer, while the 3-chloro isomer is fully characterized – may affect polymorph screening and regulatory documentation.

4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid vs. Structural Analogs


pKa: 4-Chloro vs. 3-Chloro Isomer

The predicted acid dissociation constant (pKa) of 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is 2.76 ± 0.10 . In contrast, the 3-chloro positional isomer (CAS 80194-68-9) has a predicted pKa of 1.77 ± 0.25 [1]. The ΔpKa of approximately +0.99 units indicates that the 4-chloro isomer is roughly 10-fold less acidic than the 3-chloro analogue. This difference arises from the distinct electronic influence of the chlorine atom when positioned para versus ortho to the carboxylic acid group on the pyridine ring.

Acidity comparison
Reported
pKa 2.76 vs 1.77 (Δ ≈ +0.99)
Ionization, permeability, and metal-chelation behavior differ
Predicted values; experimental validation advised
Physicochemical profiling Acid-base chemistry Computational prediction

Melting Point: 4-Chloro vs. 3-Chloro Isomer

Experimental melting point data compiled from multiple commercial sources consistently report a melting range of 97–100 °C for 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (purity ≥95%) . The 3-chloro positional isomer (CAS 80194-68-9) is reported to melt at 141–143 °C under comparable purity specifications [1]. This ~43 °C depression in melting point for the 4-chloro analogue suggests weaker intermolecular hydrogen bonding or less efficient crystal packing relative to the 3-chloro isomer, consistent with the different spatial orientation of the chlorine substituent.

Thermal behavior
Reported
mp 97–100 °C vs 141–143 °C (Δ ≈ −43 °C)
Crystal packing and processing behavior differ
Commercial purity ≥95%; confirm under own conditions
Solid-state characterization Thermal analysis Formulation development

Environmental Degradation Product: 4-Chloro Isomer Exclusion

The compound 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA) has been unequivocally identified as a degradation by-product of the widely used fungicides fluopicolide and fluopyram [1]. Its formation pathway involves hydrolytic or metabolic cleavage of the parent benzamide structure, yielding the 3-chloro-5-(trifluoromethyl)-picolinic acid scaffold. The 4-chloro isomer (CAS 1211591-26-2), by virtue of its chlorine substituent occupying the 4-position rather than the 3-position, is structurally incapable of arising from the same degradation pathway. Published experimental and computational studies on PCA explicitly refer to the 3-chloro regioisomer; the 4-chloro analogue is absent from the environmental degradation literature of fluopicolide and fluopyram [1].

Environmental fate
Class-level
4-Cl isomer not a degradation product of fluopicolide/fluopyram
Avoids co-elution interference in residue monitoring
Confirm in target matrix; based on published pathway
Environmental fate Residue analysis Reference standard

Crystal Structure: 3-Chloro vs. 4-Chloro Isomer

A single-crystal X-ray diffraction structure has been published for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, which crystallizes in the triclinic space group P1̄ with unit cell parameters determined from Mo Kα radiation (λ = 0.71073 Å) at 99% completeness up to θ = 25.4° [1]. The crystal packing is governed by classical carboxylic acid O–H···N and O–H···O hydrogen bonding motifs. In contrast, no single-crystal X-ray structure has been deposited in the Cambridge Structural Database or reported in the peer-reviewed literature for the 4-chloro isomer (CAS 1211591-26-2) as of the search date. This absence may reflect differing crystallization propensity: the 4-chloro positional isomer may exhibit polymorphism, multiple solid forms, or a greater tendency toward amorphous or microcrystalline states under standard crystallization conditions.

Solid-state data gap
Class-level
No published single-crystal structure for 4-Cl isomer
Represents a novelty opportunity or characterization requirement
3-Cl isomer fully crystallized; 4-Cl behavior may differ
Solid-state chemistry Crystal engineering Polymorph screening

Trifluoromethylation Agent Classification

Commercial suppliers categorize 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid under the product class 'Trifluoromethylation Agents' . This classification reflects its utility as a bifunctional building block that combines a carboxylic acid handle for amide/ester coupling with an electron-deficient pyridine core bearing a pre-installed trifluoromethyl group and a chlorine leaving group suitable for nucleophilic aromatic substitution or cross-coupling reactions. By contrast, 4-chloropyridine-2-carboxylic acid (CAS 5470-22-4), which lacks the trifluoromethyl substituent, is not classified as a trifluoromethylation agent and has a higher predicted pKa of 3.27 ± 0.10 , reflecting diminished electron-withdrawing character and consequently different reactivity in electrophilic and nucleophilic transformations.

Reagent classification
Class-level
Trifluoromethylation agent with dual reactive sites
Enables library synthesis incorporating CF₃ pharmacophore
Reactivity distinct from non-fluorinated picolinic acids
Synthetic methodology Trifluoromethylation Reagent procurement

Applications of 4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid


Internal Standard for Fluopicolide/Fluopyram Residue Analysis

Environmental monitoring laboratories quantifying the fungicide metabolite 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA) in soil, water, or crop samples by LC–MS/MS require a structurally analogous internal standard that does not co-occur as an environmental degradation product. The 4-chloro positional isomer (CAS 1211591-26-2) fulfills this role: it shares the same molecular formula and near-identical mass spectrometric ionization behavior as the 3-chloro analyte, yet it is absent from fluopicolide and fluopyram degradation pathways [1]. Its distinct chromatographic retention (predicted from its ~43 °C lower melting point and differing polarity ) enables baseline separation from the 3-chloro PCA target peak, providing unambiguous isotope dilution or external calibration [1].

Dual-Handle Building Block for Medicinal Chemistry

Medicinal chemists designing focused libraries of picolinamide- or picolinate-based lead compounds benefit from the orthogonal reactivity of 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid [1]. The carboxylic acid handle permits amide coupling or esterification, while the 4-chloro substituent serves as a site for palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) to introduce aryl, heteroaryl, or amine diversity . The 5-CF₃ group simultaneously enhances metabolic stability and lipophilicity compared to non-fluorinated picolinic acid building blocks such as 4-chloropyridine-2-carboxylic acid (pKa 3.27, no CF₃) . This dual orthogonal reactivity is not available in the 3-chloro isomer, where the chlorine is positioned ortho to the carboxylic acid, altering both steric accessibility and electronic activation in cross-coupling reactions.

Physicochemical Probe for Structure–Property Relationships

The approximately one-log-unit pKa differential (2.76 vs. 1.77) between the 4-chloro and 3-chloro isomers [1] provides a well-defined isomeric pair for probing how subtle changes in chlorine position affect ionization, solubility, log D, protein binding, and membrane permeability in a matched molecular pair analysis. Combined with the melting point difference (97–100 °C vs. 141–143 °C) and the crystallographic contrast (published crystal structure for 3-chloro isomer only) [2], this system enables systematic investigation of solid-state and solution-phase behavior as a function of regiochemistry, without confounding variables from different substituent types.

Reference Standard for Regulatory Analytical Methods

For pharmaceutical or agrochemical development programs that involve picolinic acid intermediates containing both chloro and trifluoromethyl substituents, regulatory filings (e.g., USP, EP, or CIPAC monographs) require well-characterized reference standards with defined purity, spectral fingerprints, and thermal properties [1]. The availability of 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid at ≥97% purity (HPLC) with documented predicted pKa and boiling point data , combined with the fact that it is structurally excluded from being a metabolite of commercial fluopicolide/fluopyram fungicides [2], makes it a suitable system suitability or resolution standard that does not introduce ambiguity regarding impurity origin in chromatographic method validation.

Application
Selection Property
Validation Focus
Internal standard for residue analysis
Structurally excluded from fluopicolide/fluopyram degradation pathway
Chromatographic resolution and matrix effect control
Medicinal chemistry building block
Dual orthogonal reactive handles (COOH + 4-Cl)
Cross-coupling efficiency and library diversity
Physicochemical probe
Well-defined isomeric pair with distinct pKa and thermal profile
Matched molecular pair analysis of logD, solubility, permeability
Reference standard for analytical methods
Documented purity, predicted pKa, and non-degradant identity
System suitability and impurity origin clarity
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